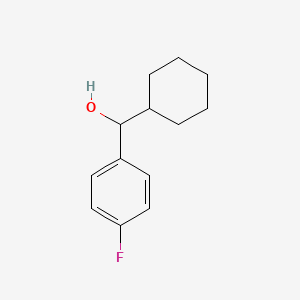

Cyclohexyl(4-fluorophenyl)methanol

Description

Cyclohexyl(4-fluorophenyl)methanol (CAS 77412-73-8) is a secondary alcohol with the molecular formula C₁₂H₁₅FO and a molar mass of 194.25 g/mol . Its structure features a cyclohexyl group and a 4-fluorophenyl moiety bonded to a central hydroxymethylene group. The fluorine substituent on the aromatic ring introduces electronic effects that influence its physicochemical properties, such as polarity and acidity of the hydroxyl group. This compound is of interest in medicinal and materials chemistry due to the pharmacological relevance of fluorinated aromatic systems, which often enhance metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name |

cyclohexyl-(4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEPELBACCDQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290895 | |

| Record name | α-Cyclohexyl-4-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259672-47-4 | |

| Record name | α-Cyclohexyl-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259672-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclohexyl-4-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(4-fluorophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 4-fluorobenzaldehyde, followed by reduction of the resulting intermediate . Another method includes the use of cyclohexyl lithium and 4-fluorobenzaldehyde, followed by reduction .

Industrial Production Methods: Industrial production of Cyclohexyl(4-fluorophenyl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(4-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products Formed:

Oxidation: Cyclohexyl(4-fluorophenyl)ketone or cyclohexyl(4-fluorophenyl)carboxylic acid.

Reduction: Cyclohexyl(4-fluorophenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl(4-fluorophenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of Cyclohexyl(4-fluorophenyl)methanol, highlighting variations in substituents and their impact on properties:

Physicochemical Properties

- Polarity and Solubility: The fluorine atom in Cyclohexyl(4-fluorophenyl)methanol increases its polarity compared to the non-halogenated Cyclohexyl(phenyl)methanol. However, the trifluoromethyl group in [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol introduces greater hydrophobicity, reducing aqueous solubility .

- Acidity : The electron-withdrawing fluorine atom lowers the pKa of the hydroxyl group, making it more acidic than the chlorine-substituted analog. This property may enhance its reactivity in esterification or etherification reactions .

Pharmacological Potential

- Fluorophenyl Systems : Fluorinated aromatics are prevalent in pharmaceuticals (e.g., levocabastine, a histamine antagonist with a 4-fluorophenyl group) due to improved bioavailability and resistance to oxidative metabolism .

- Triazole Derivatives: Compounds like Cyclohexyl(4H-1,2,4-triazol-3-yl)methanol may exhibit antimicrobial or antifungal activity, as triazole rings are common in azole drugs .

Structural and Crystallographic Insights

- Hydrogen Bonding: Intermolecular O–H···O and C–H···π interactions stabilize crystal structures of alcohol derivatives. For example, quinoline-based methanols form robust hydrogen-bonded networks, influencing their solid-state stability .

- Conformational Flexibility : The cyclohexyl group adopts chair conformations, while substituents like trifluoromethyl or chlorine influence dihedral angles between aromatic and aliphatic rings .

Biological Activity

Cyclohexyl(4-fluorophenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Cyclohexyl(4-fluorophenyl)methanol features a cyclohexyl group attached to a methanol moiety, with a fluorine atom positioned on the para position of the phenyl ring. Its molecular formula is with a molecular weight of approximately 208.27 g/mol. The presence of the fluorine atom enhances the compound's reactivity and potential interactions with biological targets due to its electronegative nature.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.27 g/mol |

| Functional Groups | Alcohol, Aromatic |

| Solubility | Soluble in organic solvents |

The biological activity of Cyclohexyl(4-fluorophenyl)methanol is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. As a ligand, it can modulate receptor activity, influencing various signaling pathways.

Key Mechanisms:

- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, affecting cellular responses.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes critical for various metabolic pathways, which could lead to therapeutic applications.

Antimicrobial and Anticancer Properties

Research indicates that Cyclohexyl(4-fluorophenyl)methanol exhibits significant antimicrobial and anticancer properties. A study highlighted its effectiveness against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

- Cell Lines Tested :

- HeLa (cervical cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

The compound demonstrated a dose-dependent inhibition of cell proliferation across these lines, with IC50 values indicating promising potency.

Structure-Activity Relationship (SAR)

The structure-activity relationship of Cyclohexyl(4-fluorophenyl)methanol has been explored to understand how modifications affect its biological activity. Variations in the positioning of the fluorine atom or substituents on the phenyl ring can significantly alter its efficacy.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Cyclohexyl(4-fluorophenyl)methanol | 15 | Anticancer activity |

| Cyclohexyl(3-fluorophenyl)methanol | 30 | Moderate anticancer activity |

| Cyclohexyl(2-fluorophenyl)methanol | 50 | Lower anticancer efficacy |

Case Studies

- Anticancer Efficacy : A recent study published in Drug Testing and Analysis evaluated Cyclohexyl(4-fluorophenyl)methanol against Mycobacterium tuberculosis, identifying it as a promising candidate with low toxicity towards mammalian cells while exhibiting potent antibacterial activity against resistant strains .

- Molecular Docking Studies : Molecular docking experiments have been conducted to elucidate the binding affinities of Cyclohexyl(4-fluorophenyl)methanol with various receptors. These studies suggest that the compound binds effectively to targets involved in cancer progression, potentially leading to novel treatment strategies .

- Pharmacokinetic Studies : Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.